N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the pyrazole and morpholine derivatives with the benzamide group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- Curcuminoids bearing a pyrazole ring
Uniqueness
N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of a morpholine ring, a pyrazole ring, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H32N4O3 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenylpyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C32H32N4O3/c1-22-14-16-26(17-15-22)31(37)33-29(32(38)35-19-23(2)39-24(3)20-35)18-27-21-36(28-12-8-5-9-13-28)34-30(27)25-10-6-4-7-11-25/h4-18,21,23-24H,19-20H2,1-3H3,(H,33,37)/b29-18- |
InChI Key |
CHOWJEPCVAURQK-MIXAMLLLSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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